molecular formula C19H19N3O3S B2800407 (2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone CAS No. 851804-50-7

(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone

Cat. No. B2800407
CAS RN: 851804-50-7
M. Wt: 369.44
InChI Key: MSGPCNVBHYBUOS-UHFFFAOYSA-N
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Description

(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone is a useful research compound. Its molecular formula is C19H19N3O3S and its molecular weight is 369.44. The purity is usually 95%.
BenchChem offers high-quality (2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have focused on synthesizing novel compounds incorporating the imidazole moiety, due to its significance in pharmaceuticals and materials science. For example, Mabkhot et al. (2010) described the synthesis of new derivatives incorporating a thieno[2,3-b]thiophene moiety via a facile method, highlighting the versatility of imidazole derivatives in chemical synthesis Mabkhot, Y., Abd Elshafy Kheder, N., & Al-Majid, A. (2010). Molecules, 15, 9418-9426. Similarly, Vahedi et al. (2010) achieved the synthesis of a complex imidazole derivative, demonstrating the compound's potential in creating intricate molecular structures Vahedi, H., Nami, N., & Nami, N. (2010). Journal of Chemistry, 7, 1116-1119.

Antimicrobial and Antioxidant Activities

Several studies have explored the antimicrobial and antioxidant properties of imidazole derivatives. Narasimhan et al. (2011) synthesized and screened [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones for their antimicrobial and antimycobacterial activities, finding compounds with potent activity comparable to standard drugs Narasimhan, B., Sharma, D., Kumar, P., Yogeeswari, P., & Sriram, D. (2011). Journal of Enzyme Inhibition and Medicinal Chemistry, 26, 720-727. This indicates the therapeutic potential of such derivatives in treating infections.

Structural and Spectral Characterization

The structural and spectral characterization of imidazole derivatives is crucial for understanding their chemical properties and potential applications. Shahana and Yardily (2020) conducted detailed DFT and docking studies on thiazolyl and thiophenyl methanone derivatives, elucidating their structure-activity relationships and potential for antibacterial activity Shahana, M., & Yardily, A. (2020). Journal of Structural Chemistry, 61, 1367-1379.

Photochromism and Optical Properties

The photochromic behavior of imidazole derivatives, such as those synthesized by Bai et al. (2010), demonstrates the application of these compounds in developing materials with light-responsive properties Bai, J., Han, X., Wang, Y., & Meng, J. (2010). Chinese Journal of Chemistry, 15, 553-555. This opens avenues for creating smart materials and sensors.

properties

IUPAC Name

[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-13-7-8-14(2)15(11-13)12-26-19-20-9-10-21(19)18(23)16-5-3-4-6-17(16)22(24)25/h3-8,11H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGPCNVBHYBUOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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